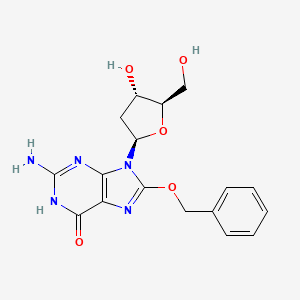

8-Benzyloxy-2'-deoxyguanosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Benzyloxy-2’-deoxyguanosine is a modified nucleoside derived from deoxyguanosine, one of the four nucleosides that make up DNA. This compound has gained significant attention due to its potential therapeutic and environmental applications. It is characterized by the presence of a benzyloxy group at the 8th position of the guanine base, which imparts unique chemical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-2’-deoxyguanosine typically involves the reaction of 8-bromo-2’-deoxyguanosine with benzyl alcohol . The reaction is carried out under specific conditions to ensure the selective substitution of the bromine atom with the benzyloxy group. The process involves:

- Dissolving 8-bromo-2’-deoxyguanosine in a suitable solvent.

- Adding benzyl alcohol and a base to the reaction mixture.

- Heating the mixture to facilitate the substitution reaction.

- Purifying the product through crystallization or chromatography.

Industrial Production Methods: Industrial production of 8-Benzyloxy-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Benzyloxy-2’-deoxyguanosine undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can target the benzyloxy group or other functional groups in the molecule.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can lead to the formation of benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1.1. Stability and Hybridization Properties

The incorporation of 8-Benzyloxy-2'-deoxyguanosine into oligoribonucleotides has been shown to influence their thermodynamic stability and hybridization properties. Studies indicate that the presence of this compound significantly decreases the stability of RNA duplexes compared to unmodified RNA. Specifically, the melting temperature of RNA duplexes containing this compound can be reduced by up to 16°C, demonstrating its destabilizing effect on RNA structures .

| Modification | Stability Impact | Melting Temperature Change |

|---|---|---|

| This compound | Decreased | -16°C |

| 8-Methoxy-2'-deoxyguanosine | Less decreased | -9.1°C |

Moreover, this compound has been noted to reduce mismatch discrimination in hybridization processes by 5–25°C relative to unmodified mismatches. This property can be leveraged to enhance the specificity of nucleic acid interactions in various applications, including gene silencing and the development of ribozymes .

1.2. Conformational Studies

Research has also focused on how this compound affects the conformational preferences of nucleic acids. Its incorporation into DNA is associated with stabilization of Z-DNA forms, which may have implications for understanding DNA dynamics and interactions .

2.1. Antiproliferative Properties

This compound exhibits promising antiproliferative effects against various cancer cell lines, including multiple myeloma and different leukemias. The mechanism appears to involve the induction of apoptosis in these cells, making it a candidate for further exploration as a therapeutic agent in oncology .

2.2. Mechanistic Insights

The electron-donating nature of the benzyloxy group enhances the stability of the N-glycoside bond, which is crucial for maintaining the integrity of nucleosides under physiological conditions. This stability may contribute to its effectiveness as an anticancer agent by ensuring that the modified nucleoside remains intact within biological systems long enough to exert its effects .

3.1. Bacterial Inhibition

Research indicates that modified purine nucleosides like this compound have potential as bacterial inhibitors. These compounds could serve as alternatives to traditional antibiotics, addressing the growing concern over antibiotic resistance . The ability of these modifications to disrupt bacterial nucleic acid metabolism presents a novel approach to antibiotic development.

4.1. Systematic Studies

While preliminary findings are promising, further systematic studies are necessary to fully elucidate the potential applications of this compound in therapeutic contexts. Future research should focus on detailed case studies that assess its efficacy in vivo and explore its mechanisms of action in greater depth.

4.2. Clinical Implications

The insights gained from studies involving this compound could pave the way for new treatments in cancer therapy and infectious diseases, potentially leading to breakthroughs in how we approach these significant health challenges.

Wirkmechanismus

The mechanism of action of 8-Benzyloxy-2’-deoxyguanosine involves its incorporation into DNA, where it can mimic oxidative damage. This incorporation can lead to mutations and other genetic alterations, making it a useful tool for studying DNA repair pathways . The compound interacts with various molecular targets, including DNA polymerases and repair enzymes, influencing their activity and fidelity.

Vergleich Mit ähnlichen Verbindungen

8-Hydroxy-2’-deoxyguanosine: A well-known marker of oxidative DNA damage.

8-Oxo-2’-deoxyguanosine: Another oxidative damage marker with similar applications in research.

Uniqueness: 8-Benzyloxy-2’-deoxyguanosine is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in studies requiring selective modification of DNA and in the synthesis of complex nucleic acid structures .

Biologische Aktivität

8-Benzyloxy-2'-deoxyguanosine (bxG) is a modified nucleoside that has garnered interest due to its unique biological properties, particularly in the context of cancer research and molecular biology. This article provides a comprehensive overview of its biological activity, including its effects on DNA/RNA stability, cellular mechanisms, and potential therapeutic applications.

- Molecular Formula : C₁₇H₁₉N₅O₅

- Molecular Weight : 373.36 g/mol

- CAS Number : 96964-90-8

The structure of bxG features a benzyloxy group at the 8-position of the guanosine base, which influences its chemical behavior and biological interactions.

1. Stability and Hybridization Properties

Research indicates that the introduction of the benzyloxy group at the C-8 position significantly affects the stability of nucleic acid structures. Studies have shown that bxG decreases the melting temperature (Tm) of RNA duplexes, indicating reduced stability compared to unmodified counterparts. Specifically, bxG incorporation can lead to a Tm decrease of up to 16°C relative to unmodified RNA .

| Modification | ΔTm (°C) | Binding Constant Change |

|---|---|---|

| 8-Benzyloxyguanosine | -16 | Decreased by ~20-fold |

| 8-Methoxyguanosine | -9.1 | Decreased by ~20-fold |

The destabilization effect is attributed to steric hindrance introduced by the bulky benzyloxy group, which also affects mismatch discrimination during hybridization processes .

2. Cellular Effects

The biological effects of bxG extend to cellular mechanisms, particularly its role in apoptosis and cellular repair processes. Modified nucleosides like bxG have been shown to induce apoptosis in various cancer cell lines. For instance, studies on related compounds indicate that modifications at the C-8 position can enhance anti-proliferative properties against multiple myeloma and leukemia cells .

In vitro studies suggest that bxG may influence cellular repair mechanisms by altering interactions with key enzymes involved in DNA repair processes. The presence of bulky substituents can hinder the recognition and repair of oxidative DNA damage, potentially leading to increased mutagenesis in cells exposed to oxidative stress .

Study on Apoptosis Induction

A study involving various modified nucleosides demonstrated that bxG could induce significant apoptotic responses in human leukemia cells. The mechanism appears to involve caspase activation, mitochondrial transmembrane potential loss, and morphological changes typical of apoptosis .

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationships of bxG analogs in relation to their efficacy in cellular repair pathways. Modifications that maintain certain structural features while introducing substituents at the C-8 position were found to retain or enhance activity against oxidative DNA damage .

Eigenschaften

CAS-Nummer |

96964-90-8 |

|---|---|

Molekularformel |

C17H19N5O5 |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |

InChI |

InChI=1S/C17H19N5O5/c18-16-20-14-13(15(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(14)12-6-10(24)11(7-23)27-12/h1-5,10-12,23-24H,6-8H2,(H3,18,20,21,25)/t10?,11-,12-/m1/s1 |

InChI-Schlüssel |

AMEUNRVTNJBDJN-PQDIPPBSSA-N |

SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |

Isomerische SMILES |

C1[C@@H](O[C@@H](C1O)CO)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4 |

Kanonische SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |

Synonyme |

2’-Deoxy-8-(phenylmethoxy)guanosine |

Herkunft des Produkts |

United States |

Q1: What is the role of 8-Benzyloxy-2'-deoxyguanosine in the synthesis of 8-Hydroxy-2'-deoxyguanosine?

A: this compound serves as a crucial intermediate in the multi-step synthesis of 8-Hydroxy-2'-deoxyguanosine (oh8dG) []. The synthesis begins with the bromination of 2'-deoxyguanosine (dG) at the C-8 position, yielding 8-bromo-2'-deoxyguanosine (8-Br-dG). This intermediate is then reacted with the sodium salt of benzyl alcohol to produce this compound (8-benzyloxy-dG). Finally, a hydrogenation reaction is performed on 8-benzyloxy-dG, removing the benzyl protecting group and yielding the desired product, oh8dG [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.